molecular formula C9H5N3O2 B8751422 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B8751422
M. Wt: 187.15 g/mol
InChI Key: NDUXOTHIAALPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697911B2

Procedure details

To a suspension of 7-cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (501 mg, 2.33 mmol) in 5:1 dioxane/water (30 mL) add sodium hydroxide (130 mg, 3.26 mmol) and stir at 50° C. overnight. Concentrate to a solid and acidify with 4 M HCl in dioxane. Concentrate again to afford the desired product 7-cyano-imidazo[1,2-a]pyridine-2-carboxylic acid and use without further purification.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]2[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][N:9]2[CH:16]=1)=[O:5])C.[OH-].[Na+]>O1CCOCC1.O>[C:14]([C:12]1[CH:11]=[CH:10][N:9]2[CH:16]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=[C:8]2[CH:13]=1)#[N:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=CC(=C2)C#N)C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a solid and acidify with 4 M HCl in dioxane
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate again

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC=2N(C=C1)C=C(N2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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